molecular formula C7H10BrNOS B13337855 (3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL

(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL

Katalognummer: B13337855
Molekulargewicht: 236.13 g/mol
InChI-Schlüssel: CUMWMSBCEWSCFP-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL is a chiral compound featuring an amino group, a brominated thiophene ring, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination: The brominated thiophene undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to modify the brominated thiophene ring or the amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dehalogenated or reduced thiophene derivatives.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-Amino-3-(2-thienyl)propan-1-OL: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (3R)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    (3R)-3-Amino-3-(3-iodo(2-thienyl))propan-1-OL:

Uniqueness

(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL is unique due to the presence of the brominated thiophene ring, which imparts distinct chemical and biological properties. The bromine atom can participate in various reactions, making this compound a versatile intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.

Eigenschaften

Molekularformel

C7H10BrNOS

Molekulargewicht

236.13 g/mol

IUPAC-Name

(3R)-3-amino-3-(3-bromothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H10BrNOS/c8-5-2-4-11-7(5)6(9)1-3-10/h2,4,6,10H,1,3,9H2/t6-/m1/s1

InChI-Schlüssel

CUMWMSBCEWSCFP-ZCFIWIBFSA-N

Isomerische SMILES

C1=CSC(=C1Br)[C@@H](CCO)N

Kanonische SMILES

C1=CSC(=C1Br)C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.